molecular formula C10H9N3O2S B3017329 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid CAS No. 1216058-53-5

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid

Cat. No. B3017329
CAS RN: 1216058-53-5
M. Wt: 235.26
InChI Key: QPCMHXYMIJBDOL-UHFFFAOYSA-N
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Description

“4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C₁₀H₈N₂O₂S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a high yield synthetic route for a related compound was established using 2-nitropyridine as a raw material. The target compound was optimized by reduction and nucleophilic substitution reaction .


Molecular Structure Analysis

Thiazoles are planar structures, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives often involve nucleophilic substitution reactions . The position of the substituents on the thiazole ring can greatly affect the outcome of these reactions .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. In one study, these derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds presented better anti-fibrotic activities than known drugs .

Neuroprotective Effect

Derivatives of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid have been discovered as C-Abl inhibitors with potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease. Some derivatives have shown significant inhibitory activity against c-Abl and protected against cell death in models of Parkinson’s disease .

Antiviral Properties

The compound’s derivatives have also been studied for their antiviral properties. Compounds containing five-membered heteroaryl amines, which include this thiazole derivative, exhibited higher antiviral activity against Newcastle disease virus, comparable to the commercial antiviral drug Ribavirin .

Antimicrobial Activity

In the pursuit of substances with significant antimicrobial activity, novel derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid, which is structurally related to the compound , have been synthesized. These studies suggest the potential of such derivatives to be developed into antimicrobial agents .

Chemical Synthesis and Optimization

The compound has been used in chemical synthesis, where a high yield synthetic route was established. The target compound was optimized through reduction and nucleophilic substitution reactions, indicating its utility in the development of novel chemical entities .

Future Directions

The future research directions could involve further exploration of the biological activities of “4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid” and its derivatives. Given the wide range of biological activities exhibited by thiazole derivatives, this compound could potentially be used in the development of new therapeutic agents .

properties

IUPAC Name

4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-8(9(14)15)16-10(12-6)13-7-4-2-3-5-11-7/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCMHXYMIJBDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid

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